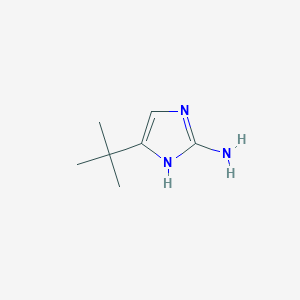

4-Tert-butyl-1H-imidazol-2-amine

Description

Overview of the 2-Aminoimidazole Scaffold in Natural Products and Synthetic Chemistry

The 2-aminoimidazole skeleton is a recurring motif in a variety of marine natural products, particularly those isolated from sponges of the genus Agelas. nih.gov These natural compounds, such as oroidin (B1234803) and bromoageliferin, exhibit a broad spectrum of biological activities, including antimicrobial and antibiofilm properties. nih.gov This has inspired synthetic chemists to develop numerous methods for the construction of the 2-aminoimidazole ring system. acs.orgmdpi.com These synthetic strategies often involve the condensation of α-haloketones with guanidine (B92328) salts or the cyclization of N-propargyl guanidines, providing access to a diverse range of substituted 2-aminoimidazoles. acs.orgmdpi.com

Historical Context and Evolution of Research on 2-Aminoimidazoles as Pharmacophores and Chemical Building Blocks

Historically, research into 2-aminoimidazoles has evolved from their initial identification in marine alkaloids to their recognition as valuable pharmacophores in medicinal chemistry. nih.gov A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The 2-aminoimidazole scaffold is considered a "privileged structure" because it can interact with multiple biological targets. nih.gov This has led to the development of libraries of 2-aminoimidazole derivatives for screening against various diseases. nih.govnih.gov Furthermore, their utility as versatile chemical building blocks allows for their incorporation into more complex molecular architectures. acs.org

Rationale for Investigating Substituted 2-Aminoimidazoles, with Emphasis on the tert-Butyl Moiety

The investigation of substituted 2-aminoimidazoles is driven by the desire to modulate their biological activity, selectivity, and pharmacokinetic properties. The choice of substituent plays a critical role in these aspects. The tert-butyl group, a bulky and lipophilic moiety, is of particular interest for several reasons. In medicinal chemistry, the incorporation of a tert-butyl group can:

Enhance Metabolic Stability: The steric hindrance provided by the tert-butyl group can protect adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life in the body.

Improve Binding Affinity: The size and shape of the tert-butyl group can lead to favorable interactions with hydrophobic pockets in target proteins, enhancing binding affinity and potency.

Influence Conformation: The bulky nature of the tert-butyl group can restrict the rotational freedom of the molecule, locking it into a specific conformation that may be optimal for biological activity.

The strategic placement of a tert-butyl group at the 4-position of the 2-aminoimidazole ring is therefore a rational approach to generating novel compounds with potentially improved therapeutic properties.

Emerging Research Frontiers for 4-Tert-butyl-1H-imidazol-2-amine and its Analogues

While specific research on this compound is still emerging, the broader class of 2-aminoimidazole analogues is being explored in several cutting-edge areas of research. These include the development of new agents to combat antibiotic resistance by targeting bacterial biofilm formation. nih.govnih.gov Derivatives of 2-aminoimidazole have shown the ability to inhibit and disperse biofilms of pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Another promising frontier is the development of inhibitors for enzymes implicated in diseases such as Alzheimer's. For instance, libraries of 2-aminoimidazole derivatives have been screened for their ability to inhibit β-secretase (BACE-1), a key enzyme in the production of amyloid-β peptides. nih.gov The unique structural features of compounds like this compound make them interesting candidates for such studies. Furthermore, the anti-inflammatory, anticancer, and antiviral potential of substituted imidazoles continues to be an active area of investigation. mdpi.comnih.govclinmedkaz.org

Table of Investigated Biological Activities of Substituted Imidazole (B134444) Derivatives

| Compound Class | Biological Activity Investigated | Key Findings |

|---|---|---|

| 2-Aminoimidazole Derivatives | BACE-1 Inhibition | Some derivatives showed promising enzymatic and cellular activity. nih.gov |

| 4(5)-Aryl-2-amino-1H-imidazoles | Biofilm Inhibition | Active against Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov |

| 2-Aminoimidazole/triazole amides | Antibiofilm Activity | Broad-spectrum activity against various bacteria and fungi. nih.gov |

| Substituted Imidazoles | Anticonvulsant Activity | Some compounds showed activity in the Maximal Electroshock Method. jocpr.com |

| Imidazo[2,1-b] nih.govnih.govjocpr.comthiadiazoles | Anti-inflammatory Activity | Some derivatives showed better activity than the standard drug diclofenac (B195802). nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIQADNVKFMQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435559 | |

| Record name | 4-TERT-BUTYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82560-19-8 | |

| Record name | 5-(1,1-Dimethylethyl)-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-TERT-BUTYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Aminoimidazoles and 4 Tert Butyl 1h Imidazol 2 Amine Derivatives

Recent Advances in the Synthesis of 2-Aminoimidazole Core Structures

The 2-aminoimidazole (2-AI) moiety is a key structural element in a multitude of bioactive marine alkaloids and synthetic compounds, exhibiting a wide range of biological activities. nih.gov Consequently, the development of efficient and diverse synthetic routes to this heterocyclic core is of significant interest to the chemical community. Classical methods often rely on the condensation of α-haloketones or α-aminoketones with guanidine (B92328) derivatives. nih.gov However, recent years have seen a surge in the development of more sophisticated and versatile catalytic approaches.

Catalytic Approaches for Ring Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, enabling the construction of complex and diversely substituted 2-aminoimidazole libraries.

While various metal-catalyzed methods for 2-aminoimidazole synthesis are prevalent, specific examples of titanacarborane-catalyzed annulations of propargylamines and carbodiimides to form the 2-aminoimidazole core are not extensively documented in recent literature. This area represents a potential avenue for future research in expanding the toolkit of catalytic methods for heterocyclic synthesis.

A significant advancement in the synthesis of 2-aminoimidazoles involves palladium-catalyzed carboamination reactions. acs.orgnih.gov A notable method utilizes the reaction of N-propargyl guanidines with aryl triflates, catalyzed by a palladium complex. acs.orgnih.govacs.org This strategy is particularly powerful as it forms both a carbon-nitrogen and a carbon-carbon bond in a single annulation step. acs.orgnih.gov This allows for the rapid assembly of 2-aminoimidazole products with diverse aryl substitutions at the C4 or C5 position. acs.org

The utility of this methodology has been showcased in the total synthesis of several marine natural products, including preclathridine A, preclathridine B, and dorimidazole B, from a common intermediate. acs.orgnih.gov The reaction typically employs a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as RuPhos, and a base like lithium tert-butoxide. nih.gov The N-tosyl protecting group on the guanidine can be easily removed in a subsequent step. nih.gov

| Entry | Aryl Triflates | Product | Yield (%) |

| 1 | Phenyl triflate | N-Tosyl-N'-(4-phenyl-1H-imidazol-2-yl)amine | 75 |

| 2 | 4-Methoxyphenyl triflate | N-Tosyl-N'-(4-(4-methoxyphenyl)-1H-imidazol-2-yl)amine | 82 |

| 3 | 3,5-Dimethylphenyl triflate | N-Tosyl-N'-(4-(3,5-dimethylphenyl)-1H-imidazol-2-yl)amine | 68 |

Table 1: Examples of Pd-catalyzed synthesis of 2-aminoimidazoles. Data sourced from studies on carboamination reactions of N-propargyl guanidines. nih.gov

Gold catalysts, known for their unique π-acidity, have emerged as powerful tools for the synthesis of various nitrogen-containing heterocycles. rsc.org In the context of imidazole (B134444) synthesis, gold-catalyzed reactions have been developed that proceed through α-imino gold carbene intermediates. mdpi.com One such strategy involves the formal [3+2] annulation of N-acyl sulfilimines with ynamides. nih.gov This reaction leads to the formation of highly substituted 4-aminooxazoles, demonstrating the cleavage of an N-S bond and the formation of a C-O bond. nih.gov

While this specific example yields oxazoles, the underlying principle of using sulfilimines as nitrene precursors in gold-catalyzed reactions with ynamides highlights a versatile strategy. researchgate.net By modifying the substrates, this approach can be adapted for the synthesis of 4-aminoimidazoles. For instance, the Au(I)-catalyzed reaction of 1,2,4-oxadiazoles with ynamides has been shown to produce N-acyl-4-aminoimidazoles. mdpi.com This transformation underscores the potential of gold catalysis to access the aminoimidazole core through atom-economical annulation reactions. mdpi.com

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of mediating a wide array of chemical transformations. nih.govyoutube.com In the synthesis of nitrogen heterocycles, NHCs can activate substrates in unique ways, often involving the generation of key intermediates like the Breslow intermediate or acyl azoliums. nih.gov

NHC-catalyzed protocols have been applied to the synthesis of amides from unactivated esters and amino alcohols, showcasing their ability to facilitate bond formation under mild conditions. organic-chemistry.org More directly related to the 2-aminoimidazole core, NHC-catalyzed annulation reactions have been developed. For example, NHCs can catalyze the [3+3] annulation of in situ activated alkynyl acids and 2-mercaptobenzimidazoles to form δ-lactams. nih.gov While not a direct synthesis of 2-aminoimidazoles, this demonstrates the capability of NHCs to catalyze complex ring-forming sequences. The development of specific NHC-catalyzed protocols for the direct construction of the 2-aminoimidazole ring from simple precursors remains an active area of research.

Metal-Free and Green Chemistry Synthetic Strategies

In line with the growing emphasis on sustainable chemistry, metal-free and green synthetic strategies for 2-aminoimidazoles have been developed. rsc.org These methods aim to reduce reliance on hazardous reagents, toxic solvents, and expensive metal catalysts. researchgate.netresearchgate.net

A significant advancement in this area is the use of deep eutectic solvents (DESs) as non-conventional and environmentally benign reaction media. mdpi.comnih.gov A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved through the heterocyclodehydration of α-chloroketones and guanidine derivatives in DESs like choline (B1196258) chloride-urea or choline chloride-glycerol. mdpi.comnih.gov This method offers several advantages over traditional approaches, including shorter reaction times (4-6 hours compared to 10-12 hours in volatile organic solvents), milder reaction conditions (80 °C), and simplified work-up procedures. mdpi.com Furthermore, the DES can often be recycled, adding to the sustainability of the process. mdpi.comnih.gov

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Choline chloride-Glycerol (1:2) | 6 | 85 |

| 2 | Choline chloride-Urea (1:2) | 4 | 92 |

| 3 | Tetrahydrofuran (THF) | 12 | 81 |

Table 2: Comparison of reaction conditions for the synthesis of N,1,5-triphenyl-1H-imidazol-2-amine in different solvents. mdpi.com

Other metal-free approaches include iodine-mediated regioselective guanylation-amination of propargylamines and base-promoted deaminative coupling of benzylamines with nitriles, which provide access to substituted imidazoles. acs.orgrsc.org These strategies highlight the ongoing efforts to develop more sustainable and atom-economical routes to this important heterocyclic scaffold. researchgate.netresearchgate.net

Utilization of Deep Eutectic Solvents in Heterocyclodehydration Processes

In a move towards more environmentally benign synthetic protocols, deep eutectic solvents (DESs) have emerged as effective media for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov A one-pot, two-step synthesis has been developed involving the heterocyclodehydration reaction between α-chloroketones and guanidine derivatives in DESs. mdpi.comresearchgate.net

Commonly used DESs for this transformation include mixtures of choline chloride (ChCl) with either glycerol (B35011) or urea (B33335). mdpi.comnih.gov These "green" and "innocent" reaction media have been shown to significantly reduce reaction times to 4-6 hours, a substantial improvement over the 10-12 hours typically required in conventional volatile organic solvents (VOCs) under an inert atmosphere. mdpi.comnih.govresearchgate.net

The use of a choline chloride-urea (ChCl-urea) DES offers the additional advantage of allowing for the direct isolation of triaryl-substituted 2-aminoimidazole derivatives through a simple filtration and crystallization workup. mdpi.comnih.govresearchgate.net Furthermore, this DES mixture can be recycled, enhancing the sustainability of the process. mdpi.comresearchgate.net A proposed mechanism suggests that hydrogen bonding catalysis plays a key role in these reactions. mdpi.comresearchgate.net

Table 1: Comparison of Reaction Times for 2-Aminoimidazole Synthesis

| Solvent System | Reaction Time (hours) | Atmosphere |

|---|---|---|

| Deep Eutectic Solvents (e.g., ChCl-Glycerol, ChCl-Urea) | 4-6 | Air |

Catalyst-Free [3+2] Cyclization of Vinyl Azides with Amidines

A catalyst-free approach for the synthesis of amidines has been reported, which could potentially be adapted for 2-aminoimidazole synthesis. This method involves the reaction of electrophilic azides with enamines, formed in situ from aldehydes and secondary amines. The electron-withdrawing nature of the group attached to the azide (B81097) is crucial for the reaction to proceed without a catalyst. For instance, azidomaleimides can serve as effective electrophilic azides due to the electron-withdrawing maleimide (B117702) group.

While not explicitly demonstrated for 2-aminoimidazoles, the underlying principle of a [3+2] cycloaddition between an azide and an enamine under catalyst-free conditions presents a potential avenue for future development in this area. nih.gov

Multicomponent Reaction Strategies for Diversified Structures

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of structurally diverse 2-aminoimidazole derivatives. nih.gov These one-pot reactions combine three or more starting materials, avoiding the need to isolate intermediates and thereby streamlining the synthetic process. nih.gov

One notable example is the zirconium(IV) chloride-catalyzed three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides to produce 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. nih.gov The reactivity of the starting 2-aminoimidazole can be influenced by the presence of substituents, allowing for controlled synthesis. nih.gov This methodology has been successfully employed to create a library of novel N-fused ring systems with potential pharmacological applications in moderate to good yields. nih.gov

Another MCR approach involves the reaction of aminoazoles, such as 3-amino-1,2,4-triazole or 5-aminotetrazole, with aldehydes and cyclic or non-cyclic CH-acids. frontiersin.org These reactions, often analogous to classic Hantzsch or Biginelli condensations, lead to the formation of fused azolopyrimidines. frontiersin.org The regioselectivity of these reactions can be influenced by the nature of the aminoazole. frontiersin.org

Reductive Approaches (e.g., Reduction of Para-Substituted 2-Phenylazo-Imidazoles)

Reductive methods provide another route to the 2-aminoimidazole core. While specific examples detailing the reduction of para-substituted 2-phenylazo-imidazoles are not prevalent in the provided search results, the general concept of reducing an azo group to an amine is a well-established transformation in organic chemistry. This strategy could theoretically be applied to the synthesis of 2-aminoimidazoles if the corresponding 2-azo-imidazole precursors are accessible.

A more documented reductive approach involves the cleavage of N-tosyl groups from N-tosyl-2-aminoimidazole products. nih.gov This is a key step in a palladium-catalyzed carboamination strategy for synthesizing 2-aminoimidazoles, where the tosyl group acts as a protecting group and is later removed using lithium/naphthalene (B1677914) to yield the final 2-aminoimidazole product. nih.gov

Ring Transformation Reactions (e.g., from Oxadiazoles)

Ring transformation reactions offer an elegant way to construct the 2-aminoimidazole skeleton from other heterocyclic systems. For instance, 3-(2-aminoaryl)-1,2,4-oxadiazoles can be isomerized to 3-acylaminoindazoles, a reaction that extends the Boulton–Katritzky rearrangement scheme. rsc.org The mechanism of this transformation can vary depending on the reaction conditions and the substituents on the amino group. rsc.org

Another relevant transformation is the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govresearchgate.net This is achieved through the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, followed by an iodine-mediated oxidative C-O or C-S bond formation. nih.govresearchgate.net While this does not directly yield 2-aminoimidazoles, the synthesis of these related 2-amino-diazole systems highlights the utility of oxidative cyclization strategies in heterocycle synthesis.

Furthermore, a divergent synthesis of substituted 2-aminoimidazoles has been developed starting from 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This method involves the cleavage of intermediate imidazo[1,2-a]pyrimidin-1-ium salts with hydrazine (B178648) or secondary amines to afford 1,4,5-trisubstituted 2-aminoimidazoles. acs.org

Specific Synthetic Pathways for 4-Tert-butyl-1H-imidazol-2-amine and its Functionalized Analogues

While many of the advanced methodologies described above can be adapted for the synthesis of this compound, specific synthetic routes targeting this compound and its derivatives have also been reported. The tert-butyl group at the 4-position is a common feature in molecules with interesting biological activities.

One approach involves the reaction of the appropriate α-haloketone, in this case, a derivative of pivaloyl chloride, with a guanidine derivative. This is a classical method for 2-aminoimidazole synthesis. nih.gov

The synthesis of N-fused bicyclic systems can start from 2-aminoimidazoles, including those with a tert-butyl substituent. For example, the three-component reaction with aldehydes and isocyanides catalyzed by zirconium(IV) chloride can be used to generate diverse structures based on a 4-tert-butyl-2-aminoimidazole core. nih.gov

Furthermore, the synthesis of related structures, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been optimized. nih.gov Although this is an oxazole (B20620) derivative, the synthetic strategies employed, such as the amidation of (S)-tert-leucinol followed by cyclization, could provide insights into the construction of the 4-tert-butyl substituted ring system. nih.gov

Mechanistic Investigations of 2-Aminoimidazole Ring Formation

Understanding the reaction mechanisms underlying the formation of the 2-aminoimidazole ring is crucial for optimizing existing synthetic methods and designing new ones.

In the synthesis of 2-aminoimidazoles using deep eutectic solvents, a plausible mechanism involves hydrogen bonding catalysis. mdpi.comresearchgate.net The DES is not merely a solvent but actively participates in the reaction by facilitating the heterocyclodehydration process. mdpi.comresearchgate.net

For the palladium-catalyzed carboamination of N-propargyl guanidines, the proposed mechanism involves the oxidative addition of an aryl triflate to a palladium(0) catalyst, followed by coordination of the alkyne. nih.gov An outer-sphere attack of the guanidine nucleophile onto the alkyne (anti-aminopalladation) leads to a palladium-alkenyl intermediate. Reductive elimination from this intermediate affords an exocyclic product which then isomerizes to the more stable 2-aminoimidazole. nih.gov

In the context of multicomponent reactions, the regioselectivity of the cyclization can be explained by factors such as intermolecular hydrogen bonding in the starting materials, which can direct the reaction towards the formation of a specific regioisomer. nih.gov

Mechanistic studies on the formation of the aziridinium (B1262131) ion from nitrogen mustards, while not directly related to 2-aminoimidazole synthesis, provide valuable insights into intramolecular cyclization reactions involving nitrogen nucleophiles. nih.gov These studies, which employ ab initio molecular dynamics simulations, highlight the role of the solvent and the dynamic nature of the transition state. nih.gov

The enzymatic synthesis of 2-aminoimidazole has also been studied. The enzyme RohQ from the azomycin (B20884) biosynthetic pathway catalyzes a spontaneous cyclodehydration to form 2-aminoimidazole. acs.org Structural and mechanistic studies of RohQ have identified key aspartic acid residues at the dimeric interface that are crucial for proton transfer steps, accelerating the intramolecular cyclization of a guanidino group and an aldehyde. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminoimidazole |

| α-Chloroketones |

| Guanidine |

| Choline chloride |

| Glycerol |

| Urea |

| Vinyl azides |

| Amidines |

| Azidomaleimides |

| Aldehydes |

| Secondary amines |

| 1-Unsubstituted 2-aminoimidazoles |

| Isocyanides |

| Zirconium(IV) chloride |

| 5-Aminoimidazo[1,2-a]imidazoles |

| 5-Iminoimidazo[1,2-a]imidazoles |

| 3-Amino-1,2,4-triazole |

| 5-Aminotetrazole |

| 2-Phenylazo-imidazoles |

| N-Tosyl-2-aminoimidazoles |

| N-Propargyl guanidines |

| Aryl triflates |

| 3-(2-Aminoaryl)-1,2,4-oxadiazoles |

| 3-Acylaminoindazoles |

| 2-Amino-1,3,4-oxadiazoles |

| 2-Amino-1,3,4-thiadiazoles |

| Semicarbazide |

| Thiosemicarbazide |

| 2-Aminopyrimidines |

| α-Bromocarbonyl compounds |

| Imidazo[1,2-a]pyrimidin-1-ium salts |

| (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |

| (S)-tert-Leucinol |

| Nitrogen mustards |

| Azomycin |

Reactivity and Chemical Transformations of the 2 Aminoimidazole Nucleus

Electrophilic and Nucleophilic Reactivity Patterns of the 2-Aminoimidazole Moiety

The 2-aminoimidazole ring system exhibits a dual reactivity profile, capable of engaging in both electrophilic and nucleophilic interactions. researchgate.net The exocyclic amino group at the C2 position enhances the electron density of the imidazole (B134444) ring, influencing its reactivity.

Nucleophilic Character: The nitrogen atoms within the imidazole ring and the exocyclic amino group possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.com The exocyclic amino group, in particular, can act as a potent nucleophile, readily attacking electrophilic centers. youtube.com This nucleophilicity is fundamental to many of the synthetic transformations involving 2-aminoimidazoles. For instance, the reaction of 2-aminoimidazoles with electrophiles is a key step in the synthesis of various derivatives. nih.gov

Electrophilic Character: While the 2-amino group generally enhances the ring's electron density, the imidazole ring itself can undergo electrophilic aromatic substitution. masterorganicchemistry.com The position of substitution is directed by the substituents on the ring. The presence of the tert-butyl group at the C4 position in 4-Tert-butyl-1H-imidazol-2-amine will influence the regioselectivity of such reactions. However, the amino group is a strong activating group and can be susceptible to oxidation or reaction with strong electrophiles. libretexts.org

Influence of the 4-Tert-butyl Group: The tert-butyl group at the C4 position is an electron-donating group, which further increases the electron density of the imidazole ring, potentially enhancing its nucleophilicity. However, its bulky nature can also introduce steric hindrance, which may affect the accessibility of certain reaction sites.

| Reactivity Type | Key Features | Influencing Factors |

| Nucleophilic | Lone pair electrons on nitrogen atoms. | Electron-donating substituents (e.g., tert-butyl group) enhance nucleophilicity. |

| Electrophilic | Can undergo electrophilic aromatic substitution. | The directing effects of ring substituents determine the position of attack. |

Reactions with Reactive Carbonyl Species and Potential for Adduct Formation

The nucleophilic nature of the 2-amino group in the 2-aminoimidazole moiety facilitates its reaction with reactive carbonyl species, such as aldehydes and ketones, to form various adducts. libretexts.org These reactions typically proceed via nucleophilic addition to the carbonyl carbon.

The initial step involves the attack of the exocyclic amino group on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org This intermediate can then undergo dehydration to form an imine (Schiff base). libretexts.org The reaction is often catalyzed by acid. libretexts.org

In the case of reactions with secondary amines, enamines are formed. youtube.comyoutube.com The formation of these adducts is a reversible process. libretexts.org The specific product formed can be influenced by the reaction conditions and the nature of the carbonyl compound and the 2-aminoimidazole derivative. nih.gov

The tert-butyl group in this compound, due to its steric bulk, might influence the rate and equilibrium of adduct formation.

| Carbonyl Reactant | Intermediate | Final Product |

| Aldehyde | Carbinolamine | Imine (Schiff Base) |

| Ketone | Carbinolamine | Imine (Schiff Base) |

Transformations Leading to Derivatives with Modified Substituents (e.g., Triazoles)

The 2-aminoimidazole nucleus serves as a versatile scaffold for the synthesis of a variety of heterocyclic derivatives, including triazoles. nih.gov One common strategy involves the transformation of the 2-amino group into a different functional group that can then participate in a cyclization reaction.

For example, the amino group can be converted to an azide (B81097) group. The resulting 2-azidoimidazole can then undergo a [3+2] cycloaddition reaction with an alkyne to form a triazole ring. organic-chemistry.org This type of reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity. nih.gov

Another approach involves the reaction of 2-aminoimidazoles with other reagents to construct a new ring fused to the imidazole core. For instance, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) systems. nih.gov The specific reaction pathway and resulting product depend on the reagents and conditions employed. acs.orgnih.gov

Supramolecular Interactions and Hydrogen Bonding Behavior of the Imidazole Ring

The 2-aminoimidazole moiety is capable of participating in a variety of supramolecular interactions, with hydrogen bonding being particularly significant. nih.gov The imidazole ring contains both hydrogen bond donors (N-H) and acceptors (the lone pair on the other nitrogen atom), allowing it to form intricate hydrogen-bonded networks.

The exocyclic amino group at the C2 position also provides additional sites for hydrogen bonding, acting as a hydrogen bond donor. nih.gov These hydrogen bonding capabilities are crucial in the context of molecular recognition and the formation of larger supramolecular assemblies.

The presence of the tert-butyl group can influence the supramolecular behavior of this compound. While it does not directly participate in hydrogen bonding, its steric bulk can affect the geometry and stability of the resulting hydrogen-bonded structures. The interplay between hydrogen bonding and steric effects can lead to the formation of specific and well-defined supramolecular architectures. rsc.org

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Imidazole N-H (donor), Imidazole N (acceptor), Amino N-H (donor) | Molecular recognition, formation of supramolecular assemblies |

| Steric Interactions | 4-Tert-butyl group | Influences the geometry and stability of supramolecular structures |

Structure Activity Relationship Sar and Rational Drug Design Principles for 2 Aminoimidazoles

Correlation of Substituent Identity and Position with Biological Potency and Selectivity

The biological activity of 2-aminoimidazole derivatives is profoundly influenced by the nature and placement of substituents on the imidazole (B134444) ring. These modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the context of biofilm inhibition, the substitution pattern on the 2-aminoimidazole core is critical. Studies have shown that for 4(5)-aryl-2-amino-1H-imidazoles, the activity is dependent on the substituent at the 2N-position. Alkyl chains of a certain length, such as n-butyl, iso-butyl, n-pentyl, cyclopentyl, or n-hexyl, at the 2N-position can enhance antibiofilm activity compared to unsubstituted counterparts. Conversely, shorter alkyl chains at this position tend to decrease activity. The effect of longer 2N-alkyl chains is more complex and depends on the substitution pattern of the 4(5)-phenyl ring. Furthermore, the introduction of aromatic groups like 3-methoxyphenethyl or piperonyl at the 2N-position has also been shown to result in enhanced biofilm inhibition. nih.gov

In a different context, dimeric 2-aminoimidazoles have been identified as potent adjuvants for antibiotics against Gram-negative bacteria such as Acinetobacter baumannii. A structure-activity relationship (SAR) study of these dimeric compounds led to the identification of molecules with significantly increased activity compared to the parent dimer, effectively lowering the minimum inhibitory concentration (MIC) of antibiotics like clarithromycin. nih.gov

The table below summarizes the impact of substituent variations on the biological activity of 2-aminoimidazole derivatives based on published research findings.

Optimization Strategies Based on Bioisosteric Replacements (e.g., for Guanidine (B92328), Acylguanidine)

A key strategy in the rational design of 2-aminoimidazole-based therapeutics is the principle of bioisosterism. The 2-aminoimidazole moiety is recognized as a bioisostere of the guanidine and acylguanidine functional groups. nih.govresearchgate.net Guanidine groups are common in biologically active molecules but are often associated with high basicity, which can lead to poor oral bioavailability and membrane permeability. mdpi.com

By replacing a guanidine or acylguanidine group with a 2-aminoimidazole ring, medicinal chemists can often retain the key biological interactions while improving the drug-like properties of the molecule. The 2-aminoimidazole group can mimic the hydrogen bonding and electrostatic interactions of the guanidinium (B1211019) ion but with a lower pKa, which can lead to better pharmacokinetic profiles. nih.gov This bioisosteric replacement has been a cornerstone in the development of various inhibitors targeting enzymes that recognize guanidino-containing substrates. nih.gov

Pharmacophoric Requirements for Specific Biological Targets (e.g., Arginase Active Site Interactions)

The 2-aminoimidazole scaffold has been successfully employed to design inhibitors for specific biological targets, a prime example being arginase. Arginase is a manganese-containing enzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335). nih.govnih.gov The native substrate, L-arginine, contains a guanidinium group that is crucial for its binding to the enzyme's active site.

Leveraging the bioisosteric relationship between guanidine and 2-aminoimidazole, researchers have designed potent arginase inhibitors. In these inhibitors, the 2-aminoimidazole moiety acts as a "warhead," mimicking the guanidinium group of L-arginine to interact with the binuclear manganese cluster in the arginase active site. nih.gov X-ray crystallography has revealed that the 2-amino group of the imidazole ring can participate in hydrogen bonding interactions within the active site, contributing to the inhibitor's potency. nih.gov

For instance, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) was identified as a potent inhibitor of human arginase I, demonstrating low micromolar binding affinity. nih.govnih.gov The pharmacophore for these inhibitors generally consists of the 2-aminoimidazole ring for metal coordination and hydrogen bonding, connected to an amino acid backbone that provides additional interactions within the active site. nih.gov

Lead Compound Identification and Optimization Leveraging the 2-Aminoimidazole Scaffold

The 2-aminoimidazole scaffold serves as a valuable starting point for the identification and optimization of lead compounds in drug discovery. ingentaconnect.com Many natural products isolated from marine sponges, which contain the 2-aminoimidazole core, exhibit a wide range of biological activities and have served as initial leads for various therapeutic targets. nih.govresearchgate.net

The process of lead identification often involves screening libraries of compounds containing the 2-aminoimidazole moiety against a specific biological target. nih.gov Once a hit is identified, the lead optimization phase begins. This is an iterative process where medicinal chemists systematically modify the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. youtube.comyoutube.com

For example, in the development of adjuvants for antibiotics, an initial screen of a marine-alkaloid derived library identified a 2-aminobenzimidazole (B67599) scaffold as a hit. nih.gov Subsequent SAR studies, involving the synthesis and testing of numerous analogs with variations in different parts of the molecule, led to the identification of lead compounds with significantly enhanced activity. nih.gov Similarly, the optimization of 2-aminoimidazole-based inhibitors of other targets, such as LpxC, has led to the discovery of potent antibacterial agents. nih.gov

The table below provides a generalized overview of the lead optimization process for a hypothetical 2-aminoimidazole lead compound.

Advanced Characterization and Computational Studies of 2 Aminoimidazoles

Spectroscopic Characterization Techniques for Structural Elucidation

The unequivocal determination of the structure of 2-aminoimidazole derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of 2-aminoimidazoles. For instance, in the ¹H NMR spectrum of a tert-butyl substituted 2-aminoimidazole, the tert-butyl group would typically exhibit a characteristic singlet in the upfield region (around 1.5 ppm). rsc.org The protons on the imidazole (B134444) ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of a 2-aminoimidazole, characteristic absorption bands would be observed for the N-H stretching of the amino group and the imidazole ring, as well as C=N and C-N stretching vibrations. nih.gov For example, the IR spectrum of a newly synthesized Mannich base derived from 2-cyanoguanidinophenytoin showed an absorption band at 3114 cm⁻¹ corresponding to the N–H group. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of 2-aminoimidazole derivatives, as it typically produces a prominent protonated molecular ion [M+H]⁺, which directly provides the molecular weight of the compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information based on the resulting fragment ions.

Table 1: Spectroscopic Data for a Representative 2-Aminoimidazole Derivative

| Spectroscopic Technique | Observed Features | Interpretation |

| ¹H NMR | Singlet at ~1.5 ppm | tert-butyl group protons |

| Signals in the aromatic region | Imidazole ring protons | |

| IR | Band at ~3114 cm⁻¹ | N-H stretching vibration |

| MS (ESI) | Prominent [M+H]⁺ peak | Confirms molecular weight |

This table presents generalized spectroscopic data based on typical values for 2-aminoimidazole derivatives. Specific values for 4-Tert-butyl-1H-imidazol-2-amine would require experimental determination.

Computational Chemistry Applications in Predicting Molecular Behavior

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the electronic structure, reactivity, and interactions of 2-aminoimidazole compounds at the molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of 2-aminoimidazoles. nih.gov These calculations can predict various molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.

A key aspect that can be studied is hydrogen bonding. For instance, studies on imidazole groups have shown that N-H···N hydrogen bonds can have significant interaction energies, contributing to the stability of protein structures. nih.gov Quantum chemical calculations on model imidazole systems have revealed average interaction energies of -6.45 kcal/mol for neutral-neutral pairs and -22.5 kcal/mol for protonated-neutral pairs, highlighting the strength of these interactions. nih.gov Similar calculations can be applied to this compound to understand its hydrogen bonding capabilities, which are crucial for its interaction with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. youtube.com This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. For 2-aminoimidazole derivatives, molecular docking can be used to predict how they interact with the active site of a target enzyme or receptor.

For example, molecular docking studies of benzimidazole (B57391) derivatives, which share a similar core structure with 2-aminoimidazoles, have been used to model their binding to β-tubulin. nih.gov These studies suggested that the compounds bind in the "nocodazole cavity" and highlighted the importance of hydrogen bonds with specific amino acid residues like Val236 and Glu198 for binding. nih.gov Molecular dynamics simulations can further be used to study the stability of the ligand-receptor complex over time and to analyze the dynamic nature of the interactions.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. Computational methods can be used to explore the conformational space of 2-aminoimidazoles and to construct an energy landscape that shows the different possible conformations and the energy barriers between them.

Studies on 2-nitroimidazole (B3424786) derivatives have shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution. nih.gov For some compounds, a large increase in the relative population of certain conformers was observed in water, which was accompanied by structural reconfigurations. nih.gov Understanding the preferred conformations of this compound in different environments is crucial for predicting its behavior in biological systems.

X-ray Crystallographic Analysis of 2-Aminoimidazole Compounds and Their Complexes

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal. nih.gov This technique has been instrumental in elucidating the three-dimensional structures of numerous 2-aminoimidazole compounds and their complexes with biological targets.

The crystal structure of a compound reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking interactions. nih.gov For example, the X-ray crystal structure of the human arginase I enzyme in complex with 2-aminoimidazole revealed that the inhibitor binds in the active site but does not directly interact with the binuclear manganese cluster. nih.gov Instead, it is aligned parallel to the imidazole group of a histidine residue. nih.gov Such detailed structural information is invaluable for understanding the mechanism of action of these compounds and for designing more potent and selective inhibitors.

Omics-Based Approaches to Elucidate Biological Mechanisms

"Omics" technologies, such as transcriptomics and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus, such as treatment with a 2-aminoimidazole compound.

Transcriptional Profiling: Transcriptomics involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell or organism. By comparing the gene expression profiles of cells treated with a 2-aminoimidazole to untreated cells, it is possible to identify the genes and cellular pathways that are affected by the compound. For instance, transcriptional profiling of Candida albicans isolates has revealed extensive strain-specific gene expression, with up to 35% of annotated genes being differentially expressed between any two strains under identical conditions. This highlights the complexity of transcriptional responses and the potential for 2-aminoimidazoles to elicit diverse effects in different microbial systems.

Metabolic Profiling: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com It can be used to identify the metabolic pathways that are perturbed by a 2-aminoimidazole compound. For example, metabolomic analysis of biological samples can be used to quantify a wide range of metabolites, providing a snapshot of the metabolic state of the system. frontiersin.org Untargeted metabolomics can detect hundreds or thousands of metabolites, allowing for the discovery of previously unknown metabolic changes induced by a compound. mdpi.com

Future Directions and Therapeutic Potential

Development of Novel 2-Aminoimidazole-Based Therapeutic Agents

The versatility of the 2-aminoimidazole scaffold has spurred the creation of a wide array of therapeutic agents with diverse pharmacological activities. nih.gov Researchers have successfully synthesized and evaluated numerous 2-AI compounds, demonstrating their potential in various disease areas. nih.gov

One significant area of development is in the fight against antimicrobial resistance. Certain 2-AI derivatives have been shown to disrupt biofilm formation, a key virulence factor for many pathogenic bacteria. nih.govresearchgate.netmedchemexpress.com For instance, the 2-AI compound designated as H10 has demonstrated the ability to inhibit biofilm formation and even disperse existing biofilms of problematic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net This non-bactericidal action, which avoids imposing selective pressure that can lead to resistance, makes these compounds attractive as potential adjuvants to conventional antibiotics. nih.govresearchgate.net Furthermore, dimeric 2-aminoimidazoles have emerged as highly active adjuvants for antibiotics that are typically effective only against Gram-positive bacteria, expanding their spectrum to include Gram-negative pathogens like Acinetobacter baumannii. nih.gov

Beyond their antimicrobial properties, 2-aminoimidazole derivatives are being explored for their potential in treating a range of other conditions. They have been investigated as inhibitors of advanced glycation end products (AGEs), which are implicated in diabetic complications. nih.gov Some 2-AI compounds have shown superior activity in both inhibiting the formation of and breaking down pre-formed AGEs compared to the standard compound, aminoguanidine. nih.gov Additionally, the 2-aminoimidazole scaffold has been utilized in the design of inhibitors for enzymes such as human arginase I, which is a target in inflammatory diseases like asthma. nih.gov

The development of novel 2-AI therapeutic agents often involves strategic structural modifications to enhance potency and selectivity. For example, the synthesis of 2-aminoimidazole amino acids has led to compounds that bind to human arginase I with low micromolar affinity and demonstrate efficacy in animal models of allergic airway inflammation. nih.gov The ability to readily modify the 2-AI core allows for the generation of extensive compound libraries for screening and optimization. nih.gov

Exploration of New Biological Targets and Disease Indications

The unique structural and electronic properties of the 2-aminoimidazole moiety make it a versatile pharmacophore for interacting with a variety of biological targets. nih.govresearchgate.net This has led to the exploration of 2-AI derivatives for a broad spectrum of disease indications, extending beyond their well-established antimicrobial and anti-inflammatory activities.

A key area of investigation is the targeting of metalloenzymes. The 2-aminoimidazole group can effectively interact with metal ions in the active sites of these enzymes. nih.gov This has been demonstrated in the development of inhibitors for binuclear manganese metalloenzymes like human arginase I. nih.gov The ability of the 2-aminoimidazole moiety to coordinate with the manganese cluster in the enzyme's active site is a crucial aspect of its inhibitory mechanism. nih.gov This opens up possibilities for targeting other metalloenzymes involved in various pathological processes.

The 2-aminoimidazole scaffold has also been identified as a promising framework for developing ligands for G protein-coupled receptors (GPCRs). For instance, derivatives of 2-aminoimidazolyl-thiazoles have been discovered as antagonists for the human adenosine (B11128) A3 receptor, a target for inflammatory and neurological disorders. researchgate.net The modular nature of the 2-AI structure allows for systematic modifications to achieve high affinity and selectivity for specific receptor subtypes.

Furthermore, the potential of 2-aminoimidazole derivatives in oncology is an active area of research. These compounds have been investigated as inhibitors of various targets implicated in cancer progression. For example, some 2-aminoimidazole derivatives have been shown to inhibit Src family kinases, which are involved in cell growth and proliferation. mdpi.com Additionally, the 2-aminoimidazole scaffold has been incorporated into molecules targeting other cancer-related proteins. mdpi.com The exploration of hypoxia-activated prodrugs containing a 2-nitroimidazole (B3424786) moiety, which is reduced to the bioactive 2-aminoimidazole in the low-oxygen environment of tumors, represents an innovative approach to cancer therapy. acs.orgacs.org

The following table summarizes some of the key biological targets and associated disease indications for 2-aminoimidazole derivatives:

| Biological Target | Disease Indication | Reference |

| Bacterial Biofilms | Bacterial Infections | nih.govresearchgate.net |

| Human Arginase I | Asthma, Inflammatory Diseases | nih.gov |

| Advanced Glycation End Products (AGEs) | Diabetic Complications | nih.gov |

| Adenosine A3 Receptor | Inflammatory and Neurological Disorders | researchgate.net |

| Src Family Kinases | Cancer | mdpi.com |

| Metalloenzymes | Various Pathological Processes | nih.gov |

| Hypoxia-Inducible Factors | Cancer | acs.orgacs.org |

Innovations in Synthetic Methodologies for Sustainable Production

The increasing demand for 2-aminoimidazole derivatives in medicinal chemistry has driven the development of more efficient and environmentally friendly synthetic methods. researchgate.net Traditional approaches often involve harsh reaction conditions, toxic reagents, and lengthy procedures. researchgate.net Recent innovations have focused on overcoming these limitations to enable the sustainable and scalable production of these valuable compounds.

A significant advancement has been the development of greener synthetic routes. mdpi.comnih.gov One such approach utilizes deep eutectic solvents (DESs) as a reaction medium for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov DESs, which are mixtures of hydrogen bond donors and acceptors, offer a safer and more sustainable alternative to volatile organic solvents. mdpi.com Syntheses performed in DESs have shown high yields and reduced reaction times compared to conventional methods. mdpi.comnih.gov Furthermore, the use of DESs can simplify the work-up procedure and allow for the recycling of the solvent, further enhancing the sustainability of the process. mdpi.com

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of substituted 2-aminoimidazoles. nih.govacs.org These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of structurally diverse 2-AI derivatives. nih.govacs.org For example, the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates enables the rapid construction of 2-aminoimidazoles with various aryl substituents. nih.govacs.org This methodology has been successfully applied to the total synthesis of several natural products containing the 2-aminoimidazole core. nih.govacs.org

In addition to these methods, there is a continuous effort to develop novel catalytic systems and one-pot procedures to streamline the synthesis of 2-aminoimidazoles. researchgate.net The goal is to create methodologies that are not only efficient and high-yielding but also atom-economical and minimize waste generation. These innovations are crucial for making the production of 2-aminoimidazole-based therapeutics more cost-effective and environmentally responsible. The development of a one-pot, two-step synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives in deep eutectic solvents is a prime example of such progress. mdpi.com

Addressing Challenges in Clinical Translation and Development

Despite the promising preclinical data for many 2-aminoimidazole derivatives, the path to clinical application is fraught with challenges. The successful translation of these compounds from the laboratory to the clinic requires overcoming several hurdles related to their physicochemical properties, pharmacokinetic profiles, and potential for toxicity. lonza.com

One of the primary challenges is optimizing the drug-like properties of 2-aminoimidazole compounds. While the scaffold itself possesses favorable characteristics, modifications made to enhance potency can sometimes lead to undesirable physicochemical properties, such as poor solubility or permeability. lonza.com This can negatively impact oral bioavailability and limit the compound's therapeutic potential. nih.gov Addressing this requires a careful balance between optimizing pharmacological activity and maintaining favorable drug-like properties through iterative rounds of chemical synthesis and biological testing.

Another significant hurdle is ensuring a favorable safety profile. As with any new chemical entity, there is a potential for off-target effects and toxicity. lonza.com The increasing complexity of molecular structures in modern drug discovery can make manufacturing more difficult and increase the likelihood of highly potent, and potentially toxic, compounds. lonza.com Thorough preclinical toxicology studies are essential to identify any potential liabilities and to establish a safe therapeutic window. For instance, while some dimeric 2-aminoimidazoles have shown reduced mammalian cell toxicity, this needs to be rigorously evaluated for each new candidate. nih.gov

Furthermore, the transition from small-scale laboratory synthesis to large-scale manufacturing for clinical trials and commercialization presents its own set of challenges. lonza.com The synthetic route must be robust, scalable, and cost-effective. The increasing number of new chemical entities being developed by smaller pharmaceutical companies, which may have limited resources and experience in late-stage development, highlights the need for strong partnerships with contract development and manufacturing organizations (CDMOs). lonza.com These collaborations are crucial for navigating the complexities of process development, regulatory compliance, and ensuring the consistent quality of the final drug product. lonza.com The failure to provide sufficient Chemistry, Manufacturing, and Controls (CMC) data in a regulatory filing can lead to significant delays in drug approval. lonza.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.